![molecular formula C18H14N2O3 B2830327 N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide CAS No. 683231-90-5](/img/structure/B2830327.png)
N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide
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Overview
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide, also known as MI-2, is a small molecule inhibitor that targets the MALT1 paracaspase. MI-2 has been found to have potential applications in the treatment of various types of cancer and autoimmune diseases. In
Scientific Research Applications
- N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide derivatives have attracted attention for their potential as therapeutic agents. Researchers have explored their synthesis and evaluated their biological properties . Understanding the structure–activity relationships is crucial for unlocking their potential in drug development.
Pharmaceutical Synthesis
These applications highlight the compound’s versatility and potential impact across different scientific domains. Researchers continue to explore its properties and applications, emphasizing sustainable and environmentally friendly synthetic approaches . If you’d like more detailed information on any specific area, feel free to ask! 😊
Mechanism of Action
Target of Action
N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide, also known as (2E)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-phenylprop-2-enamide, is a compound that has been studied for its potential biological activities Similar compounds, such as n-isoindoline-1,3-diones heterocycles, have been found to have diverse chemical reactivity and promising applications in various fields .
Mode of Action
It is known that the isoindoline nucleus and carbonyl groups at positions 1 and 3 of similar compounds play a significant role in their biological activity .
Biochemical Pathways
Similar compounds, such as n-isoindoline-1,3-diones heterocycles, have been found to have diverse chemical reactivity and promising applications in various fields .
properties
IUPAC Name |
(E)-N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-20-17(22)13-8-5-9-14(16(13)18(20)23)19-15(21)11-10-12-6-3-2-4-7-12/h2-11H,1H3,(H,19,21)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSCUKHNQPLVPF-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindolin-4-yl)cinnamamide |
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